Imazethapyr

Description

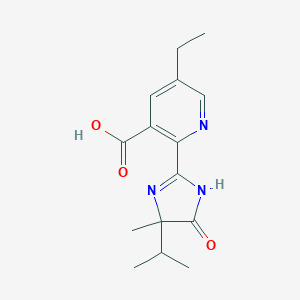

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKUMIPKHGGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101917-66-2 (ammonium-salt) | |

| Record name | Imazethapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024287 | |

| Record name | Imazethapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Merck Index] Colorless solid; [HSDB] | |

| Record name | Imazethapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C (decomposes) | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.10 to 1.12 at 21 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Off-white to tan solid | |

CAS No. |

81335-77-5 | |

| Record name | Imazethapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazethapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazethapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZETHAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T2IN94I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

173 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Foundations of Imazethapyr Bioactivity

Acetolactate Synthase (ALS) Inhibition Dynamics

The primary mode of action for Imazethapyr is the specific inhibition of acetolactate synthase (ALS), an essential enzyme in plant metabolism. fao.orgscielo.org.conih.govresearchgate.netnih.gov This enzyme is also referred to as acetohydroxyacid synthase (AHAS). mdpi.comkunziteindia.comontosight.ai

This compound functions by binding to the ALS enzyme. redalyc.orgresearchgate.net This binding does not occur at the enzyme's active (catalytic) site but rather at a nearby location within a channel that leads to it. redalyc.orgnih.gov By occupying this space, the herbicide physically blocks substrates from accessing the active site, thus inhibiting the enzyme's function. redalyc.orgnih.gov This interaction is characterized as non-competitive inhibition. redalyc.org

The herbicidal activity of this compound is stereoselective, meaning its different spatial isomers (enantiomers) have varying levels of activity. Research has shown that the R-(-)-enantiomer of this compound is substantially more inhibitory to the ALS enzyme than the S-(+)-enantiomer. acs.org

Plant resistance to this compound can develop through genetic mutations that alter the amino acid sequence of the ALS enzyme. cambridge.org These substitutions, such as an alanine (B10760859) to threonine change at position 122 (Ala-122-Thr) or a tryptophan to leucine (B10760876) change at position 574 (Trp-574-Leu), can reduce the herbicide's ability to bind to the enzyme, thereby conferring resistance. cambridge.orgredalyc.org

Table 1: Key Molecular Interactions of this compound

| Aspect of Interaction | Description | Supporting Research Findings |

|---|---|---|

| Target Enzyme | Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). mdpi.comresearchgate.net | Inhibition of ALS is the primary mode of action for imidazolinone herbicides. fao.orgplos.org |

| Binding Site | Binds to a site near the catalytic center, blocking the substrate channel. redalyc.orgnih.gov | Studies show the binding site is distinct from the active site, leading to non-competitive inhibition. redalyc.org |

| Stereoselectivity | The R-(-)-enantiomer exhibits significantly higher inhibitory activity than the S-(+)-enantiomer. acs.org | Enantiomers of this compound selectively inhibited maize root growth, with the R-form being more potent. acs.org |

| Resistance Mechanism | Point mutations in the ALS gene (e.g., Ala-122-Thr, Trp-574-Leu) alter the enzyme and reduce herbicide binding. cambridge.orgredalyc.org | Sequence analysis of resistant weed populations confirmed specific amino acid substitutions in the ALS enzyme. cambridge.org |

Cellular and Physiological Manifestations of this compound Action

The halt in BCAA production triggers a cascade of cellular and physiological disruptions that ultimately lead to the death of the plant.

A direct consequence of the depletion of valine, leucine, and isoleucine is the disruption of protein synthesis, as these amino acids are fundamental components of proteins. kunziteindia.comrayfull.comnih.govijabbr.comncats.io The "de novo," or new, synthesis of proteins is among the first aspects of nitrogen metabolism to be impacted by the herbicide. nih.govacs.org The inability to produce necessary proteins subsequently interferes with DNA synthesis and arrests cell growth and division. kunziteindia.comrayfull.comukm.myontosight.aincats.io

Table 2: Research Findings on this compound's Effect on Cellular Processes

| Affected Process | Observed Effect | Plant/System Studied |

|---|---|---|

| Protein Synthesis | Reduced levels of BCAAs lead to disruption of protein and DNA synthesis. kunziteindia.comrayfull.comncats.io | General observation in susceptible plants. |

| Nitrogen Metabolism | "De novo" synthesis of proteins was the first parameter of N assimilation affected. nih.govacs.org | Soybean plants. nih.govacs.org |

| Cell Division (Mitosis) | Arrested in interphase; significant delay between prophase and metaphase. mdpi.comresearchgate.net | Root meristem cells. mdpi.com |

| Root Growth | Inhibition of primary root elongation via inhibition of cell division and expansion. acs.orgnih.gov | Arabidopsis thaliana. acs.orgnih.gov |

As a systemic herbicide, this compound is transported throughout the plant's vascular system (xylem and phloem) following absorption. scielo.org.coredalyc.orgkunziteindia.comrayfull.com It preferentially accumulates in regions of active growth, known as meristematic tissues, such as root tips and shoot buds. scielo.org.coredalyc.orgnih.govnih.govpeerj.com These tissues are the primary sites of BCAA synthesis and have a high demand for amino acids to support rapid cell division and growth. nih.govresearchgate.neticrisat.org

The concentration of this compound in these vital meristematic regions leads to a localized but critical shutdown of BCAA production. nih.govresearchgate.net This targeted action results in the characteristic symptoms of this compound injury. ukm.my The meristematic areas first become chlorotic (yellowed), followed by a slow, general foliar chlorosis and, eventually, necrosis (tissue death), which halts plant growth and ultimately kills the plant. fao.orgukm.myiahs.org.in The death of these growing points is the ultimate phytotoxic outcome of ALS inhibition. researchgate.neticrisat.org

Plant Imazethapyr Interactions and Metabolic Fate

Intra-Plant Absorption and Translocation Pathways

Imazethapyr is a systemic herbicide that can be absorbed through both the foliage and roots of plants. scielo.org.cocornell.edu Once absorbed, it moves throughout the plant via the xylem and phloem to accumulate in the meristematic regions, which are the primary sites of plant growth. scielo.org.cokunziteindia.comgermanagro.co.in

The absorption of this compound through the leaves is a primary route of entry. cornell.edu Studies have shown that the rate and extent of foliar absorption can vary between different plant species. For instance, in a study comparing common ragweed and giant ragweed, common ragweed absorbed 52% of the applied ¹⁴C-imazethapyr within 72 hours, while giant ragweed absorbed 39%. cambridge.org However, by 672 hours, the total absorption was the same for both species. cambridge.org

The characteristics of the leaf cuticle can also influence absorption. In one study, a resistant biotype of Euphorbia heterophylla showed lower initial absorption rates compared to a susceptible biotype. This was attributed to a higher density of cuticular waxes on the leaves of the resistant plants, which acted as a barrier to herbicide penetration. scielo.org.co The lipophilicity of the this compound molecule, which is influenced by the pH of the solution on the leaf surface, also plays a role in its ability to cross the lipid bilayer of plant cell membranes. usp.brcapes.gov.br

This compound can also be taken up from the soil by the roots, although this process is generally slower than foliar absorption. cornell.edu Root uptake is influenced by the physicochemical properties of the herbicide and the soil, as well as the plant species. usp.br The process is largely considered passive, with the movement of the herbicide across root cell membranes being driven by the concentration gradient and the lipophilicity of the molecule. usp.br Once inside the root, this compound can enter the plant's vascular system for translocation to other parts of the plant.

Following absorption by either the leaves or roots, this compound is translocated throughout the plant via both the xylem and phloem. scielo.org.cocornell.edukunziteindia.com This dual translocation allows for the widespread distribution of the herbicide to all parts of the plant, including the actively growing meristematic tissues where it exerts its herbicidal effect. scielo.org.coadvancepesticides.com

Studies using radiolabeled this compound have demonstrated its movement both upwards (acropetally) and downwards (basipetally) from the point of application. cambridge.org In ragweed species, this compound was observed to move from a treated leaf to both the upper and lower foliage, as well as the roots. cambridge.org The pattern of accumulation can differ between species. For example, a higher percentage of absorbed this compound accumulated in the lower foliage and roots of giant ragweed compared to common ragweed. cambridge.org This differential translocation, along with differences in metabolism, can contribute to the varying susceptibility of different weed species to the herbicide. cambridge.org

This compound Metabolism in Plant Species

The ability of a plant to metabolize this compound is a key determinant of its tolerance to the herbicide. cornell.edu Tolerant species can rapidly break down the active this compound molecule into non-phytotoxic compounds, while susceptible species lack this capability. cornell.edurayfull.com

In tolerant crop plants such as corn, pea, soybean, and alfalfa, the primary metabolic pathway for this compound detoxification involves oxidative hydroxylation followed by conjugation. rayfull.comfao.orgpublications.gc.ca

The initial and most critical step in the detoxification of this compound in tolerant plants is the oxidative hydroxylation of the ethyl substituent on the pyridine (B92270) ring. kunziteindia.comrayfull.comjst.go.jp This reaction specifically occurs at the alpha-carbon of the ethyl group, leading to the formation of a hydroxyethyl (B10761427) analog of this compound, known as CL 288511 . publications.gc.cafao.org This metabolite is significantly less phytotoxic than the parent this compound molecule.

This process has been consistently observed across various tolerant species. For instance, in soybean plants, this compound is readily metabolized into CL 288511 . publications.gc.ca Similarly, studies in corn have shown that the rapid metabolism of this compound through oxidative hydroxylation is the basis for its selectivity. jst.go.jp In alfalfa, this compound also undergoes this same oxidative hydroxylation to produce the α-hydroxyethyl metabolite. fao.org The metabolic profiles of pea, soybean, alfalfa, and maize have been shown to be qualitatively similar, with this hydroxylation being the predominant initial step. fao.org

Following this primary hydroxylation, the resulting metabolite can be further conjugated with glucose to form a glucose conjugate ( CL 182704 ), which is an even less active form of the compound. fao.orgpublications.gc.ca

Metabolic Pathways in Tolerant Plants (e.g., Corn, Pea, Soybean, Alfalfa)

Glucosidation and Conjugation Reactions

In plants, the metabolic detoxification of this compound often involves a multi-step process, with glucosidation and subsequent conjugation reactions playing a pivotal role in its inactivation. The primary metabolic pathway begins with the oxidative hydroxylation of the ethyl group on the pyridine ring of the this compound molecule. fao.orgsmolecule.com This initial step produces a key metabolite known as α-(hydroxyethyl)-imazethapyr, which is also referred to by the code CL 288511 . fao.orgfederalregister.gov

Following this hydroxylation, the resulting metabolite undergoes conjugation with glucose. fao.orgsmolecule.com This reaction, a form of glucosidation, attaches a glucose molecule to the newly formed hydroxyl group, yielding a glucose conjugate identified as CL 182704 . fao.orgsmolecule.comfederalregister.gov This glucosylated conjugate is significantly more water-soluble and is considered herbicidally inactive. fao.org The conversion to this glucose conjugate is a critical detoxification step in tolerant species such as soybeans. In some plants, further conjugation of this glucose conjugate can occur. fao.org

Studies in imidazolinone-tolerant maize have confirmed that this two-step process is the major metabolic route. fao.org While the initial hydroxylation to α-(hydroxyethyl)-imazethapyr is rapid and significant, the subsequent glucosidation to form the terminal residue is also a key part of the detoxification cascade. fao.org Similarly, this pathway has been identified in other tolerant crops like peas and soybeans, where CL 288511 and CL 182704 are the major metabolites found. smolecule.comfederalregister.gov In common ragweed, the formation of the inactive glucose conjugate metabolite is a significant factor in its tolerance to the herbicide.

Metabolic Differences in Susceptible versus Tolerant Genotypes

The primary mechanism determining whether a plant is tolerant or susceptible to this compound is its ability to metabolize the herbicide into non-toxic compounds. Tolerant genotypes rapidly break down this compound, while susceptible ones do so much more slowly, allowing the active herbicide to accumulate in meristematic tissues and inhibit the essential enzyme acetolactate synthase (ALS).

This differential metabolic rate is strongly correlated with the herbicide's half-life within the plant. Research has shown a direct link between a shorter this compound half-life and increased plant tolerance. For example, tolerant crops like soybean and peanut metabolize this compound very quickly, with a half-life of approximately 6.5 to 6.6 days. In contrast, highly susceptible weeds like redroot pigweed exhibit a much longer half-life of over 30 days. cambridge.org

Table 1: Half-life of this compound in Tolerant and Susceptible Plant Species

Plant Species Common Name Tolerance Level This compound Half-life (days) Source Glycine max Soybean Tolerant 6.6 Arachis hypogaea Peanut Tolerant 6.5 Desmodium tortuosum Florida beggarweed Intermediate 14.4 Cassia obtusifolia Sicklepod Intermediate 24.0 Amaranthus retroflexus Redroot pigweed Susceptible 32.1

A direct comparison between common ragweed (more tolerant) and giant ragweed (more susceptible) further illustrates this point. The rate of this compound metabolism in common ragweed is significantly greater than in giant ragweed. After 336 hours, 81% of the identified radioactivity in the treated leaf of common ragweed consisted of this compound metabolites, compared to only 68% in giant ragweed. The more tolerant common ragweed also accumulates higher levels of the inactive glucose conjugate metabolite in its lower plant and root tissues.

Imidazolinone-tolerant corn hybrids are another example of metabolic-based resistance, as they metabolize this compound very rapidly. federalregister.gov However, it is noteworthy that rapid metabolism is not the only mechanism for resistance. In some biotypes of Euphorbia heterophylla, resistance was attributed to a lower rate of herbicide penetration through the leaf cuticle rather than a difference in metabolic rate.

Interestingly, a unique case of negative cross-resistance has been observed in Descurainia sophia. A population resistant to the herbicide tribenuron-methyl, due to a specific mutation (Pro197Ser) in the ALS enzyme, was found to be more susceptible to this compound. This increased susceptibility was linked to both a more sensitive ALS enzyme and a slower rate of this compound metabolism compared to the tribenuron-methyl-susceptible biotype.

Residue Characterization and Transport to Reproductive Tissues

The characterization of this compound residues in plants reveals the presence of the parent compound and its principal metabolites, α-(hydroxyethyl)-imazethapyr ( CL 288511 ) and the subsequent glucose conjugate ( CL 182704 ). federalregister.govfederalregister.gov The extent to which these residues are transported to reproductive tissues like seeds and pods varies among plant species.

In imidazolinone-tolerant maize, the transport of radioactive residues to the seeds is minimal. federalregister.gov Studies measuring total radioactive residue (TRR) at harvest found very low concentrations in the grain. This indicates that while the plant metabolizes the herbicide, very little of the parent compound or its metabolites accumulate in the reproductive seeds of corn. federalregister.govfederalregister.gov

Table 2: Total Radioactive Residue (TRR) of this compound and its Metabolites in Mature Tolerant Corn

Plant Part Residue Level (ppm) Source Stalk/Cob 0.08 Seed/Grain 0.02 Grain (Hydroxy metabolite, CL 288511) up to 0.085 Grain (Glucose conjugate, CL 182704) up to 0.11

In contrast, studies on peas have shown a different pattern of translocation. In non-parasitized pea plants, the pods were identified as stronger sinks for this compound residues compared to other parts of the plant. fao.org This suggests a more significant translocation of the herbicide or its metabolites to the reproductive structures in peas than what is observed in maize. fao.org For regulatory purposes, the residue definition for this compound often includes the parent compound and its key metabolites, CL 288511 and CL 182704 , due to their presence in various plant commodities. federalregister.govpublications.gc.ca

Chemical Compounds and PubChem CIDs

Table 3: List of Mentioned Compounds and their PubChem CIDs

Environmental Dynamics and Degradation Pathways of Imazethapyr

Soil Fate and Persistence Mechanisms

The persistence of imazethapyr in soil is a critical factor influencing its potential for carryover injury to rotational crops. weedcontroljournal.org Its half-life in soil can vary significantly, ranging from 7 to 513 days, depending on factors such as soil type, pH, organic matter content, temperature, and microbial activity. nih.gov Generally, this compound is weakly adsorbed to soil, and its behavior is significantly affected by organic matter and pH. isws.org.injst.go.jp Dissipation is often faster in soils with high pH and low adsorption, as more of the herbicide is available in the soil solution for microbial transformation. jst.go.jp Conversely, persistence can be greater in clay soils compared to sandy soils. isws.org.inisws.org.in

| Factor | Influence on Persistence | Reference |

|---|---|---|

| Soil Type | Longer persistence in clay soils compared to sandy soils. | isws.org.inisws.org.in |

| pH | Faster degradation in alkaline soils. | jst.go.jp |

| Organic Matter | Affects adsorption and bioavailability. | isws.org.injst.go.jp |

| Temperature | Enhanced dissipation with increased temperature. | researchgate.net |

| Microbial Activity | Primary mechanism for degradation. | isws.org.injst.go.jp |

Abiotic processes, including photodegradation and hydrolysis, contribute to the transformation of this compound in the soil environment, although their significance can be influenced by environmental conditions.

Photodegradation, or the breakdown of the compound by light, is a significant dissipation mechanism for this compound, particularly when it is applied to the soil surface. isws.org.innih.govtandfonline.com Abiotic degradation of this compound on the soil surface occurs primarily in the presence of light. nih.govtandfonline.com The rate of photodegradation on soil is slower than in aqueous solutions, with a reported half-life of approximately 24.6 days on the soil surface. nih.govtandfonline.com This is attributed to soil particles absorbing photons, which reduces their availability for the photodegradation of the herbicide. tandfonline.com The process is more pronounced on coarse-textured, moist soils with low clay and organic carbon content. researchgate.net

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a slow degradation pathway for this compound. The herbicide is stable to hydrolysis in acidic and neutral conditions (pH 3 and pH 7). nih.govtandfonline.com However, slow hydrolysis does occur in alkaline conditions (pH 9). nih.govtandfonline.com The estimated half-life for this compound in solution in the dark due to hydrolysis is approximately 9.2 months. nih.govtandfonline.com This indicates that hydrolysis is not a primary route of dissipation in most soil environments.

The primary mechanism for the dissipation of this compound in soil is microbial degradation. cambridge.orgcambridge.org The rate of this biotic process is influenced by soil characteristics that affect the availability of the herbicide to microorganisms. cambridge.org Increased adsorption of this compound to soil colloids can protect it from microbial breakdown. cambridge.org

The degradation of this compound in soil by microbial populations generally follows first-order kinetics, especially at lower application rates. researchgate.netresearchgate.net However, at higher concentrations, the dissipation may follow biphasic first-order kinetics, with an initial rapid phase followed by a slower degradation phase. researchgate.net The half-life of this compound in soil is influenced by the application rate, soil physicochemical properties, and temperature. researchgate.net For instance, amendment of soil with farmyard manure and an increase in temperature have been shown to enhance the dissipation of this compound. researchgate.net The major product from the degradation of ¹⁴C-imazethapyr in unsterilized soil has been identified as ¹⁴CO₂. cambridge.orgcambridge.org

| Condition | Half-life (Days) | Reference |

|---|---|---|

| Lower application rates (0.0375 and 0.187 µg g⁻¹) | 30.15 to 52.16 | researchgate.net |

| Higher application rate (0.8 and 1.5 µg g⁻¹) - Initial phase | 6.57 to 7.79 | researchgate.net |

| Higher application rate (0.8 and 1.5 µg g⁻¹) - Final phase | 93.74 to 152.83 | researchgate.net |

Several bacterial strains have been identified with the ability to degrade this compound, utilizing it as a source of carbon and energy.

Brevibacterium sp.: A novel strain, Brevibacterium sp. IM9601, has been shown to utilize this compound as its sole carbon source for growth. nih.govnih.gov Under optimal conditions (temperature of 27 °C and pH of 6.0), this strain achieved a degradation rate of 90.08% for an initial this compound concentration of 50 mg L⁻¹ within a 5-day incubation period. nih.govnih.gov At a concentration of 100 mg L⁻¹, the removal rate was 87.05% in the same timeframe. nih.govnih.gov

Alcaligenes sp.: Strains of Alcaligenes have demonstrated the capacity to degrade this compound. researchgate.netresearchgate.net For example, Alcaligenes sp. strain BH-1 was able to degrade over 90% of this compound at a concentration of 500 mg/L within 72 hours under acidic conditions (pH 5). researchgate.net

Arthrobacter crystallopoietes: While primarily studied for its ability to degrade the related imidazolinone herbicide imazaquin (B1671739), Arthrobacter crystallopoietes strain WWX-1 has also shown the ability to grow in the presence of this compound. doi.orgresearchgate.net This suggests its potential involvement in the biodegradation of this compound.

Pseudomonas sp.: A strain identified as Pseudomonas sp. IM-4, isolated from this compound-contaminated soil, can utilize the herbicide as its sole carbon and energy source. nih.govresearchgate.net This strain was capable of degrading 73.4% of an initial 50 mg L⁻¹ of this compound after 7 days of inoculation. nih.govresearchgate.net Furthermore, inoculation of soil with this strain resulted in a higher degradation rate compared to non-inoculated soil. nih.govresearchgate.net

| Bacterial Strain | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|

| Brevibacterium sp. IM9601 | 90.08% | 50 mg L⁻¹ initial concentration, 5 days, 27°C, pH 6.0 | nih.govnih.gov |

| Alcaligenes sp. BH-1 | >90% | 500 mg L⁻¹ initial concentration, 72 hours, pH 5 | researchgate.net |

| Pseudomonas sp. IM-4 | 73.4% | 50 mg L⁻¹ initial concentration, 7 days | nih.govresearchgate.net |

Biotic Degradation in Soil Environments

Microbial Degradation Kinetics and Pathways

Influence of Soil Moisture, Temperature, and pH on Microbial Activity

The persistence and degradation of this compound in soil are significantly influenced by a combination of environmental factors that directly affect microbial activity. Microbial degradation is a primary pathway for the dissipation of this herbicide in the soil environment. cambridge.orgisws.org.in

Soil Moisture: The rate of this compound degradation increases as soil moisture levels rise. For instance, research has shown that the degradation rate is enhanced when soil moisture is increased from -100 to -33 kPa. cambridge.orgcambridge.org This is because higher moisture content generally promotes greater microbial activity, leading to more rapid breakdown of the herbicide.

Temperature: Temperature plays a crucial role in the microbial degradation of this compound. As with most biological processes, an increase in temperature generally leads to an accelerated rate of degradation. researchgate.net Studies have demonstrated that dissipation of this compound is enhanced at higher temperatures. researchgate.net For example, in laboratory studies under subtropical conditions, dissipation was faster at higher temperatures. researchgate.net

pH: Soil pH is a critical factor governing the behavior and degradation of this compound. jst.go.jp The dissipation rate of this compound is fastest in alkaline soils, followed by neutral and then acidic soils. researchgate.net In alkaline soils (pH 8.0–8.8), the dissipation is more rapid compared to neutral (pH 7.4) and acidic (pH 5.0) soils. researchgate.net This is partly because the bioavailability of this compound for microbial transformation is greater at a higher pH due to lower adsorption to soil particles. jst.go.jp Conversely, long-term carryover of this compound has been observed in soils with a pH below 6.5. acs.org

Table 1: Influence of Environmental Factors on this compound Degradation in Soil

| Factor | Influence on Degradation Rate | Research Findings |

|---|---|---|

| Soil Moisture | Increases with higher moisture content | Degradation rate increased when soil moisture was raised from -100 to -33 kPa. cambridge.orgcambridge.org |

| Temperature | Increases with higher temperature | Dissipation is enhanced with an increase in temperature. researchgate.net |

| pH | Fastest in alkaline soils, slowest in acidic soils | Dissipation rate: Alkaline (pH 8.0–8.8) > Neutral (pH 7.4) > Acidic (pH 5.0). researchgate.net |

Enantioselective Degradation in Soil

This compound is a chiral herbicide, meaning it exists as two stereoisomers, or enantiomers: the (-)-R-enantiomer and the (+)-S-enantiomer, which exhibit different herbicidal activities. nih.gov Research has shown that the degradation of this compound in soil is enantioselective, with microorganisms preferentially degrading one enantiomer over the other.

Studies have consistently demonstrated that the (-)-R-enantiomer of this compound is preferentially degraded in various soil types. nih.gov This leads to an enrichment of the less herbicidally active (+)-S-enantiomer in the soil over time. The average half-life of the R-enantiomer has been reported to be significantly shorter (43 to 66.1 days) than that of the S-enantiomer (51.4 to 79.8 days). nih.gov

The degree of enantioselectivity is influenced by soil properties, particularly pH. The enantiomer fraction (EF), a measure of the relative abundance of the enantiomers, has been found to be significantly higher in soils with a higher pH. nih.gov For instance, in a study comparing two soil types, the EF values were higher in the clay loam soil with a pH of 5.81 compared to the silty loam soil with a pH of 4.85. nih.gov Another study found a significant positive correlation between the EF values of this compound and soil pH ranging from 5.02 to 8.7, with enantioselectivity being highly significant in alkaline soils. nih.gov

Table 2: Enantioselective Degradation of this compound in Soil

| Enantiomer | Herbicidal Activity | Preferential Degradation | Half-Life Range |

|---|---|---|---|

| (-)-R-Imazethapyr | More active | Yes | 43 to 66.1 days nih.gov |

| (+)-S-Imazethapyr | Less active | No | 51.4 to 79.8 days nih.gov |

Volatilization Characteristics from Soil

Volatilization, the process by which a substance evaporates from a surface, is not a significant dissipation pathway for this compound from soil. cambridge.orgcambridge.org Studies have shown that volatilization losses of this compound from soil are minimal, typically less than 2%. cambridge.orgcambridge.org This low volatility is attributed to the compound's low vapor pressure. nih.gov

Aquatic Environmental Fate

The fate of this compound in aquatic environments is governed by several processes, including photodegradation, hydrolysis, and its mobility in water systems, which influences its potential to contaminate surface and groundwater.

Photodegradation in Water

Photodegradation, or the breakdown of a compound by light, is a significant degradation pathway for this compound in aqueous solutions. nih.govresearchgate.netnih.gov The rate of photodegradation is influenced by factors such as the wavelength of light, the pH of the water, and the presence of natural organic matter (NOM). nih.govacs.org

This compound degrades most rapidly under ultraviolet light with a wavelength of 253.7 nm. nih.govacs.org The photodegradation rate is also pH-dependent, being faster at pH values greater than 4. nih.govacs.org The presence of NOM in water can decrease the rate of photodegradation, primarily due to a light-screening effect where the NOM absorbs some of the light that would otherwise degrade the this compound. nih.govacs.org The photodegradation of this compound in aqueous solution is generally faster than on the surface of plants or epicuticular waxes. nih.gov In clear water, the half-life of this compound due to photodegradation has been reported to be between 4 and 5.1 hours. nih.gov

Hydrolytic Stability in Aqueous Systems

Hydrolysis is a chemical process in which a molecule of water reacts with another substance, causing it to break down. This compound is generally stable to hydrolysis in acidic and neutral aqueous solutions (pH 3 and 7). nih.govtandfonline.com However, it undergoes slow hydrolysis in alkaline conditions (pH 9). nih.govtandfonline.com The estimated half-life for this compound in solution in the dark at pH 9 is 9.2 months, indicating that hydrolysis is a slow degradation process under environmentally relevant conditions. nih.govtandfonline.com

Mobility and Contamination Potential in Surface and Groundwater

This compound exhibits characteristics that suggest a potential for mobility in the environment and subsequent contamination of surface and groundwater. epa.gov It has a high water solubility and is weakly adsorbed to soil particles, particularly in alkaline soils. isws.org.injst.go.jp This weak adsorption, indicated by low organic carbon-water (B12546825) partition coefficient (Koc) values, means that this compound is more likely to remain in the soil solution and be transported with moving water. isws.org.in

Several studies have highlighted the potential for this compound to leach through the soil profile and reach groundwater. isws.org.incdms.net Leaching is more pronounced in permeable soils, especially where the water table is shallow. cdms.net The amount of rainfall significantly impacts its mobility; under conditions of high rainfall, the potential for leaching is enhanced. isws.org.inisws.org.in As a result of runoff and leaching, this compound residues have been detected in streams and rivers. jst.go.jpisws.org.in The major route of dissipation for this compound appears to be transport with water, making the contamination of surface and groundwater a probable concern. epa.gov

Table 3: Aquatic Environmental Fate of this compound

| Process | Description | Key Findings |

|---|---|---|

| Photodegradation | Breakdown by light | Significant pathway; faster at pH > 4; slowed by Natural Organic Matter. nih.govacs.org Half-life of 4-5.1 hours in clear water. nih.gov |

| Hydrolysis | Breakdown by water | Stable at acidic and neutral pH; slow hydrolysis at alkaline pH (half-life of 9.2 months at pH 9 in the dark). nih.govtandfonline.com |

| Mobility | Movement in water systems | High mobility due to high water solubility and weak soil adsorption. isws.org.injst.go.jp Potential for leaching and contamination of surface and groundwater. epa.govisws.org.in |

Influence of Environmental Factors on this compound Dissipation

The dissipation and persistence of this compound in the environment are not static; they are dynamically influenced by a host of environmental factors. The interplay between the chemical properties of this compound and the surrounding soil and climatic conditions dictates its fate, including its bioavailability, potential for leaching, and degradation rate. Key factors governing its dissipation include soil composition (pH, organic matter, and clay content), temperature, and moisture levels. Furthermore, the history of herbicide application at a particular site can lead to phenomena such as accelerated degradation due to microbial adaptation.

Soil Adsorption and Desorption Dynamics

The extent to which this compound is adsorbed to soil particles is a critical factor controlling its concentration in the soil solution, and thus its availability for plant uptake, microbial degradation, and movement through the soil profile. semanticscholar.org Sorption processes are influenced by various soil properties. jst.go.jp Generally, this compound is considered to be weakly adsorbed to soil. jst.go.jp

Soil pH is a primary determinant of this compound's sorption behavior. cambridge.orgnih.gov this compound is an amphoteric molecule, meaning it can exist in cationic, neutral, or anionic forms depending on the pH of the surrounding environment. semanticscholar.org This characteristic significantly affects its interaction with soil colloids.

At a low soil pH (below 6.0), this compound is more strongly adsorbed. cambridge.orgresearchgate.net This increased sorption is attributed to the protonation of the herbicide molecule, leading to ionic bonding with negatively charged soil particles. researchgate.net Conversely, as the soil pH increases and becomes more alkaline, this compound predominantly exists in an anionic (negatively charged) form, which is repelled by the negatively charged surfaces of soil colloids, resulting in weaker adsorption. jst.go.jp

However, the relationship between pH and bioavailability is complex. While more this compound is sorbed at a lower pH, it is also more readily desorbed, making it available for plant uptake and potential carry-over injury to subsequent sensitive crops. ecetoc.orgnih.gov In higher pH soils, although less this compound is initially sorbed, it is bound more tightly and is less easily desorbed. ecetoc.org Studies have shown that long-term carry-over of this compound, leading to crop damage, has been observed in soils with a pH below 6.5. nih.gov The dissipation of this compound is generally faster in soils with a high pH and low adsorption because a greater amount is available in the soil solution for microbial transformation. jst.go.jp

Table 1: Influence of Soil pH on this compound Sorption Coefficients (Kd)

| Soil Type | pH | Sorption Coefficient (Kd) | Reference |

|---|---|---|---|

| Various Australian Soils | 4.2 - 5.9 | 0.48 - 6.94 | nih.gov |

| Various Pakistani Soils | 7.7 - 8.5 | 0.02 - 0.52 | nih.gov |

| New Zealand Soils (Allophanic) | Not specified | Mean: 0.82 L kg-1 | nih.gov |

| New Zealand Soils (Non-allophanic) | Not specified | Mean: 0.76 L kg-1 | nih.gov |

Besides pH, soil organic matter and clay content are significant factors influencing the adsorption of this compound. cambridge.orgresearchgate.net Adsorption is positively correlated with both organic matter and clay content. mdpi.com Soils with higher organic matter and clay content tend to exhibit greater adsorption of this compound. researchgate.net

Research conducted on six agricultural soils from Morocco found strong positive correlations between the Freundlich adsorption constant (Kf) and both clay content (R² = 0.91) and cation exchange capacity (CEC) (R² = 0.92). researchgate.netarabjchem.org While the influence of organic matter alone was less pronounced in this study, multiple regression analysis revealed its noteworthy contribution when combined with clays. researchgate.netarabjchem.org In contrast, a study of various soils in Pakistan and Australia found no correlation between the sorption coefficient (Kd) and clay content, highlighting the complexity and soil-specific nature of these interactions. nih.gov

Table 2: Freundlich Adsorption Coefficients (Kf) of this compound in Relation to Soil Properties

| Soil Designation | Organic Matter (%) | Clay (%) | Freundlich Coefficient (Kf) | Reference |

|---|---|---|---|---|

| Moroccan Soil 1 | 1.58 | 19.5 | 8.9 x 10-5 | researchgate.net |

| Moroccan Soil 2 | 1.18 | 10.0 | 3.9 x 10-5 | researchgate.net |

| Moroccan Soil 3 | 2.84 | 39.0 | 114.4 x 10-5 | researchgate.net |

| Moroccan Soil 4 | 1.30 | 14.0 | 5.7 x 10-5 | researchgate.net |

| Moroccan Soil 5 | 1.25 | 11.5 | 4.9 x 10-5 | researchgate.net |

| Moroccan Soil 6 | 1.49 | 16.5 | 7.2 x 10-5 | researchgate.net |

Temperature and Moisture Effects on Degradation Rates

Climatic conditions, particularly temperature and soil moisture, play a pivotal role in the degradation rate of this compound. mdpi.com Generally, the degradation of this compound is more rapid in warmer and moister soils, as these conditions are more favorable for microbial activity, which is a primary pathway for its breakdown. mdpi.com Conversely, the herbicide is more persistent in cool and dry conditions. mdpi.com

Studies have shown that an increase in temperature enhances the dissipation of this compound. researchgate.net For instance, research on the enantioselective degradation of this compound in two different soils found that the half-lives of both the R- and S-enantiomers were influenced by temperature. researchgate.net Similarly, soil moisture levels significantly affect degradation, with increased moisture generally leading to faster breakdown. mdpi.com The amount of rainfall following application can have a significant impact on the rate of degradation. mdpi.com

Table 3: Half-life of this compound in Soil under Varying Environmental Conditions

| Soil Type/Condition | Temperature | Moisture | Half-life (days) | Reference |

|---|---|---|---|---|

| Typic Usrtochrept (Field) | Not specified | Field conditions | 26 | isprd.in |

| Typic Usrtochrept (Pot) | Not specified | Controlled | 82 | isprd.in |

| Groundnut field (Tropical) | Not specified | Field conditions | 2.8 - 7.4 | semanticscholar.orgresearchgate.net |

| Urdbean field | Not specified | Field conditions | 15.12 - 18.02 | |

| Silty Loam (Laboratory) | Not specified | Not specified | R-enantiomer: 43 - 66.1, S-enantiomer: 51.4 - 79.8 | researchgate.net |

| Acidic to Alkaline Soils (Laboratory) | Not specified | Not specified | 30.15 - 52.16 (low application rate) | researchgate.net |

Accelerated Degradation Phenomena and Microbial Adaptation

The repeated application of this compound to the same soil can lead to a phenomenon known as accelerated or enhanced degradation. This occurs when the soil microbial population adapts to the presence of the herbicide, developing a greater capacity to use it as a source of carbon and energy. nih.gov This adaptation can significantly reduce the persistence of the herbicide in the soil.

Several studies have identified specific bacterial strains capable of degrading this compound. For example, a novel bacterium, Brevibacterium sp. IM9601, isolated from agricultural soil, demonstrated the ability to use this compound as its sole carbon source. nih.govresearchgate.net Under optimal conditions (27°C and pH 6.0), this strain was able to achieve over 90% degradation of a 50 mg L⁻¹ this compound solution within five days. nih.govnih.gov The isolation of such microorganisms highlights the potential for bioremediation of this compound-contaminated environments. nih.gov

The application of this compound can also cause shifts in the soil microbial community structure. researchgate.netmdpi.com Some studies have observed an increase in chemoheterotrophic microbial groups in treated soils, which may indicate an enhanced capacity of the microbial community to degrade xenobiotic compounds like this compound. researchgate.net While some research has shown that this compound application can initially reduce microbial biomass, the community structure often recovers over time. researchgate.net This recovery and adaptation can lead to faster dissipation of the herbicide with subsequent applications.

Herbicide Resistance Mechanisms and Management Strategies

Target-Site Resistance Evolution

Target-site resistance is a primary mechanism through which weeds develop resistance to Imazethapyr. wikipedia.orgwikipedia.org This form of resistance arises from genetic modifications that alter the herbicide's target enzyme, Acetolactate Synthase (ALS), thereby reducing its effectiveness. wikipedia.orgwikipedia.org

The genetic basis for target-site resistance to this compound lies in specific point mutations within the gene encoding the ALS enzyme. wikipedia.orgherts.ac.uk This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—in plants. wikipedia.orgwikipedia.org Inhibition of this enzyme by this compound leads to a deficiency in these essential amino acids, ultimately causing plant death. wikipedia.orgwikipedia.org

However, single nucleotide polymorphisms (SNPs) in the ALS gene can lead to amino acid substitutions in the enzyme, conferring resistance. Research has identified several key mutations that result in resistance to this compound and other ALS-inhibiting herbicides. These mutations occur at specific, highly conserved sites within the ALS gene. wikipedia.org

Common mutations conferring resistance to this compound include:

Ala-122-Thr: An alanine (B10760859) to threonine substitution at position 122 has been identified in resistant populations of common lambsquarters (Chenopodium album). wikipedia.org

Trp-574-Leu: A tryptophan to leucine substitution at position 574 is a frequently reported mutation that confers broad resistance to multiple classes of ALS inhibitors, including this compound, in weeds such as radish (Raphanus sativus) and Palmer amaranth (B1665344) (Amaranthus palmeri). wikidata.orgthegoodscentscompany.com

Ala-205-Asn: An alanine to asparagine substitution at position 205 has been found to confer resistance to this compound in species like late watergrass (Echinochloa crus-galli). herts.ac.uk

Ser-653-Asn: A serine to asparagine substitution at position 653 also provides resistance to this compound in Echinochloa crus-galli and has been observed in Amaranthus palmeri. herts.ac.ukmims.com

The accumulation of multiple mutations within a single plant can lead to even higher levels of resistance. thegoodscentscompany.com For instance, some Palmer amaranth individuals have been found to carry both the Trp-574-Leu mutation and other resistance-conferring mutations like Ala-122-Thr, Pro-197-Ala, or Ser-653-Asn. thegoodscentscompany.com

Table 1: Documented Mutations in the ALS Gene Conferring Resistance to this compound

| Mutation | Amino Acid Change | Weed Species |

| Ala-122-Thr | Alanine to Threonine | Chenopodium album wikipedia.org |

| Trp-574-Leu | Tryptophan to Leucine | Raphanus sativus wikidata.org, Amaranthus palmeri thegoodscentscompany.com |

| Ala-205-Asn | Alanine to Asparagine | Echinochloa crus-galli herts.ac.uk |

| Ser-653-Asn | Serine to Asparagine | Echinochloa crus-galli herts.ac.uk, Amaranthus palmeri mims.com |

| Pro-197-Ile | Proline to Isoleucine | Amaranthus palmeri mims.com |

The mutations in the ALS gene directly result in an altered enzyme that is less sensitive to inhibition by this compound. wikipedia.orgfishersci.ca This reduced sensitivity is the biochemical hallmark of target-site resistance. The degree of resistance can be quantified by comparing the this compound concentration required to inhibit the ALS enzyme activity by 50% (I₅₀) in resistant (R) and susceptible (S) biotypes.

In a study on common lambsquarters, the I₅₀ value for the resistant population was 0.27 µM, whereas for the susceptible population, it was 0.015 µM, indicating an 18-fold increase in resistance at the enzyme level. wikipedia.org Similarly, a resistant biotype of tall waterhemp (Amaranthus tuberculatus) exhibited an ALS enzyme that was over 1900-fold more resistant to this compound compared to a susceptible biotype. atamanchemicals.com In some cases, the resistance factor can be even more dramatic, with certain redroot pigweed (Amaranthus retroflexus) populations showing I₅₀ values for ALS inhibitors that are over 3360 times higher than their susceptible counterparts. atamanchemicals.com

This dramatic decrease in enzyme sensitivity means that even at field application rates, the herbicide is unable to effectively inhibit the production of essential amino acids in the resistant weeds, allowing them to survive and reproduce. fishersci.ca

Table 2: Comparison of ALS Enzyme Sensitivity to this compound in Resistant (R) and Susceptible (S) Weed Biotypes

| Weed Species | Biotype | I₅₀ (µM) | Resistance Index (RI) |

| Chenopodium album wikipedia.org | R | 0.27 | 18 |

| S | 0.015 | ||

| Amaranthus tuberculatus atamanchemicals.com | R | >1900-fold higher than S | >1900 |

| S | - | ||

| Aster squamatus fishersci.ca | R | 4.28 times higher than S | 4.28 |

| S | - |

Non-Target Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govebricmall.com These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action. ebricmall.com

One of the key NTSR mechanisms is the enhanced metabolic detoxification of this compound, often mediated by cytochrome P450 monooxygenases (cytP450). fishersci.ienih.gov These enzymes are part of a large family of proteins that play a crucial role in the phase I metabolism of xenobiotics, including herbicides. fishersci.ie In resistant plants, the rate of this compound degradation is significantly increased, preventing the herbicide from accumulating to toxic levels at the target site. fishersci.ienih.gov

Studies have demonstrated the involvement of cytP450 in this compound resistance by using inhibitors and inducers of these enzymes. For example, in barnyardgrass (Echinochloa crus-galli), the application of cytP450 inhibitors like malathion (B1675926) and piperonyl butoxide (PBO) in conjunction with this compound led to a significant reduction in the resistance factor. fishersci.ienih.gov Conversely, the use of a cytP450 inducer, naphthalic anhydride (B1165640) (NA), increased the resistance factor. fishersci.ienih.gov These findings indicate that cytP450 enzymes are actively metabolizing and detoxifying this compound in the resistant population. fishersci.ienih.gov Similar findings have been reported in sunflower (Helianthus annuus), where the presence of PBO or another inhibitor, 1-aminobenzotriazole (B112013) (ABT), increased the phytotoxicity of this compound in a resistant line. nih.govcenmed.com

The plant cuticle serves as the first barrier to the entry of foliar-applied herbicides. uni.luherts.ac.uk Modifications in the composition and structure of this protective layer can influence herbicide absorption and, consequently, resistance. uni.luherts.ac.uk

Once absorbed, systemic herbicides like this compound must be translocated within the plant to their site of action in the meristematic tissues. wikipedia.org Alterations in this translocation process can also be a mechanism of resistance. uni.lumade-in-china.com

In a study on a smooth pigweed (Amaranthus hybridus) population with multiple resistances, it was found that while the absorption of this compound was lower in the resistant population, the more significant factor was impaired translocation. made-in-china.comfishersci.se A much smaller percentage of the absorbed ¹⁴C-labeled this compound was moved out of the treated leaf to other parts of the plant in the resistant biotype compared to the susceptible one. made-in-china.comfishersci.se This sequestration of the herbicide in the treated leaf prevents it from reaching the growing points where it would exert its phytotoxic effects, thus contributing to the plant's survival. made-in-china.comfishersci.se

Chemical Compounds and PubChem CIDs

Genetic Basis and Inheritance of this compound Resistance

The development of resistance to this compound in various plant species is a significant concern in agriculture. Understanding the genetic underpinnings and inheritance of this resistance is crucial for developing effective management strategies. Resistance is primarily linked to modifications in the target enzyme, acetolactate synthase (ALS), and is often inherited in a straightforward Mendelian fashion.

Identification of Resistance-Conferring Genes and Alleles

The primary mechanism of target-site resistance to this compound involves genetic mutations in the gene encoding the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govcambridge.org This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.govcambridge.org Mutations in the ALS gene can alter the enzyme's structure, reducing its sensitivity to this compound and other ALS-inhibiting herbicides. cambridge.orgbioone.org

Numerous specific amino acid substitutions in the ALS enzyme have been identified that confer resistance. These substitutions, or alleles, vary in their prevalence and the level of resistance they provide. For instance, a substitution of tryptophan to leucine at position 574 (Trp-574-Leu) is a common mutation that confers broad and high-level resistance to several classes of ALS inhibitors. biorxiv.orgnih.govembrapa.br Other identified mutations include Alanine-122-Threonine (Ala-122-Thr), Serine-653-Asparagine (Ser-653-Asn), and Aspartic acid-376-Glutamic acid (Asp-376-Glu). cambridge.orgbiorxiv.orgembrapa.brweedscience.org In rice, the ALS627N allele has been specifically identified as conferring resistance to this compound. frontiersin.orgnih.gov

The table below summarizes key resistance-conferring alleles and the species in which they have been identified.

Table 1: Identified this compound Resistance-Conferring Genes and Alleles

| Allele (Amino Acid Substitution) | Gene | Plant Species | Reference(s) |

|---|---|---|---|

| Trp-574-Leu | ALS/AHAS | Echinochloa crus-galli, Amaranthus palmeri, Raphanus sativus | biorxiv.orgnih.govcabidigitallibrary.org |

| Ala-122-Thr | ALS/AHAS | Chenopodium album, Echinochloa crus-galli | cambridge.orgbiorxiv.orgembrapa.br |

| Ser-653-Asn | ALS/AHAS | Echinochloa crus-galli, Amaranthus palmeri | biorxiv.orgnih.govembrapa.br |

| Ala-205-Asn | ALS/AHAS | Echinochloa crus-galli | biorxiv.orgembrapa.br |

| Asp-376-Glu | ALS/AHAS | Amaranthus retroflexus | weedscience.org |

| Pro-197-Ala/Ser | ALS/AHAS | Amaranthus palmeri, Conyza canadensis | nih.govweedscience.org |

Inheritance Patterns of Resistance (e.g., Monogenic Dominant)

The inheritance of this compound resistance is typically simple and follows Mendelian genetics. nih.gov In many weed and crop species, the resistance trait is governed by a single, nuclear gene. icrisat.orgcdnsciencepub.com This gene often exhibits dominant or incompletely dominant expression. nih.govcdnsciencepub.comresearchgate.net

For example, genetic analysis in rice has demonstrated that tolerance to this compound is controlled by a single dominant gene, with F2 populations segregating in a 3:1 ratio of tolerant to sensitive plants. nih.gov Similarly, studies in Clearfield rice have shown that imidazolinone resistance is governed by a single, incompletely dominant nuclear gene, resulting in a 1:2:1 segregation ratio (susceptible:intermediate:resistant) in F2 populations. cdnsciencepub.com This monogenic inheritance pattern means that the resistance trait can spread rapidly through a population via gene flow, as the F1 generation from a cross between a resistant and a susceptible plant will express resistance. cdnsciencepub.comresearchgate.net In some cases, such as in sunflower, the inheritance can be more complex, involving a major semi-dominant gene and a second modifier gene. d-nb.info

Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides

A significant consequence of target-site mutations conferring resistance to this compound is the frequent occurrence of cross-resistance to other herbicides that inhibit the ALS enzyme. The ALS-inhibiting herbicide group includes five chemical families: imidazolinones (IMI), sulfonylureas (SU), triazolopyrimidines (TP), pyrimidinyl-thiobenzoates (PTB), and sulfonylamino-carbonyl-triazolinones (SCT). bioone.org

The specific mutation in the ALS gene determines the pattern of cross-resistance. Some mutations provide broad cross-resistance across multiple chemical families, while others are more specific.

Trp-574-Leu: This mutation is well-known to confer broad cross-resistance to all or most chemical families of ALS inhibitors, including imidazolinones, sulfonylureas, and triazolopyrimidines. biorxiv.orgnih.govembrapa.br

Ala-122-Thr: This substitution generally confers resistance to imidazolinones and some sulfonylureas and triazolopyrimidines, but plants may remain susceptible to other families like pyrimidinyl-thiobenzoates. cambridge.orgbioone.orgbiorxiv.org

Ser-653-Asn: This mutation typically results in resistance to imidazolinones but not to other ALS inhibitor families. biorxiv.orgembrapa.br

Ala-205-Val: In horseweed, this mutation was found to confer high resistance to imazapyr (B1671738) (an imidazolinone) and pyrithiobac-sodium (B54995) (a pyrimidinyl-thiobenzoate). weedscience.org

Research in Bidens spp. (beggarticks) has identified at least three distinct cross-resistance patterns: resistance to this compound and chlorimuron (B1205186) (an SU); resistance to this compound, chlorimuron, and diclosulam (B129774) (a TP); and exclusive resistance to this compound. scielo.brawsjournal.org This highlights that the specific resistance profile within a weed population is dependent on the particular ALS allele present. scielo.br

Table 2: Cross-Resistance Patterns Conferred by Specific ALS Mutations

| ALS Mutation | This compound (IMI) Resistance | Cross-Resistance to Other ALS Families | Reference(s) |

|---|---|---|---|

| Trp-574-Leu | High | Broad resistance to SU, TP, PTB, SCT | biorxiv.orgnih.govembrapa.br |

| Ala-122-Thr | High | Resistance to SU and TP; susceptible to PTB and SCT | cambridge.orgbioone.org |

| Ser-653-Asn | Moderate to High | Primarily resistant to IMI only | biorxiv.orgembrapa.br |

| Pro-197-Ser/Ala | Variable | Resistant to SU and TP; sensitive to IMI in some species | nih.govweedscience.org |

Research Approaches for Mitigating this compound Resistance

To combat the spread of this compound resistance, researchers are developing and employing several advanced strategies. These approaches focus on early detection of resistant individuals and overcoming the mechanisms of resistance.

Molecular Markers for Resistance Detection

The identification of specific genes and alleles responsible for this compound resistance has enabled the development of molecular markers for rapid and accurate detection. These markers are invaluable tools for marker-assisted selection (MAS) in crop breeding programs and for monitoring resistance in weed populations. mdpi.com

Simple Sequence Repeat (SSR) markers, which are short, repeated DNA sequences, have been successfully linked to herbicide resistance genes. For example:

RM6844: This SSR marker, located on chromosome 2 in rice, has been found to co-segregate with the AHAS gene conferring this compound tolerance and is used for foreground selection in marker-assisted backcross breeding (MABB). nih.govnih.gov

RM7413: This SSR marker has been used for the assisted breeding of this compound-resistant japonica rice varieties, allowing for the selection of homozygous resistant plants. google.com

By using these markers, breeders can efficiently transfer the herbicide tolerance trait into elite crop varieties without the need for extensive and time-consuming field-based phenotyping. nih.gov This approach accelerates the development of herbicide-tolerant crops, which can be a component of integrated weed management systems. mdpi.comgoogle.com

Utilization of Cytochrome P450 Inhibitors in Resistance Management

Beyond target-site mutations, a second major mechanism of herbicide resistance is enhanced metabolic degradation, a form of non-target-site resistance (NTSR). awsjournal.orgscielo.br In this mechanism, resistant plants exhibit an increased ability to detoxify the herbicide before it can reach its target site in the plant. This metabolic enhancement is often mediated by the overexpression of enzymes from the cytochrome P450 monooxygenase (cytP450) family. awsjournal.orgfrontiersin.orgredalyc.org

A key research and management approach involves the use of cytP450 inhibitors. These compounds block the action of the P450 enzymes, thereby preventing the breakdown of the herbicide and restoring its efficacy. awsjournal.orgscielo.br

Malathion and Piperonyl Butoxide (PBO): These are well-known cytP450 inhibitors. cabidigitallibrary.orgawsjournal.org Studies on barnyardgrass (Echinochloa crus-galli) have shown that applying malathion or PBO can significantly reduce the resistance factor to this compound. awsjournal.orgscielo.br For example, the application of malathion increased the concentration of this compound in resistant plants, indicating that it successfully inhibited the herbicide's degradation. awsjournal.org

The use of P450 inhibitors serves as a diagnostic tool to confirm metabolic resistance and as a potential, though often not practical for field use, method to overcome it. Research has demonstrated that pre-treatment with a P450 inhibitor can re-sensitize resistant weed populations to this compound, confirming the role of enhanced metabolism in their resistance profile. frontiersin.orgredalyc.org

Breeding for this compound Tolerance in Crop Varieties

The development of crop varieties tolerant to this compound has been a significant advancement in weed management, allowing for the post-emergence control of a broad spectrum of weeds. This tolerance is primarily achieved by modifying the target site of the herbicide, the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). icrisat.orgcdnsciencepub.com Breeding strategies have focused on identifying or inducing mutations in the AHAS gene that prevent this compound from binding to the enzyme, thereby rendering the plant resistant to its effects. mdpi.com These efforts utilize methods ranging from screening natural genetic diversity and inducing mutations to employing modern molecular breeding techniques.

Genetic Basis of Tolerance

The primary mechanism for this compound tolerance in crops is a target-site mutation in the gene encoding the AHAS enzyme. nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). cdnsciencepub.com this compound normally inhibits this enzyme, leading to a deficiency in these essential amino acids and subsequent plant death. cdnsciencepub.commdpi.com Mutations in the AHAS gene can alter the protein's structure, reducing its sensitivity to this compound without significantly compromising its normal enzymatic function. mdpi.com

In many crops, this tolerance trait is inherited in a relatively simple manner, often as a single dominant or semi-dominant gene, which facilitates its incorporation into elite cultivars through conventional breeding methods. cdnsciencepub.comnih.govicrisat.orgoup.com

Breeding and Development in Specific Crops

Rice (Oryza sativa)

This compound-tolerant rice varieties have been developed primarily through chemical mutagenesis. icar-nrri.in A notable success is the development of the 'HTM-N22' mutant (later named 'Robin'), which was identified from an ethyl methanesulfonate (B1217627) (EMS)-mutagenized population of the upland rice variety 'Nagina 22'. nih.govicar-nrri.inresearchgate.net Genetic analysis revealed that the tolerance in this mutant is governed by a single dominant gene. nih.govresearchgate.net The causal gene was identified as an Acetohydroxy Acid Synthase (AHAS) gene, specifically LOC_Os02g30630, located on chromosome 2. nih.govresearchgate.net

This source of tolerance has been utilized in marker-assisted backcross breeding (MABB) programs to introduce the trait into popular high-yielding rice varieties. nih.govicar-nrri.in For example, the Indian Agricultural Research Institute (IARI) has developed and released non-genetically modified (non-GM) herbicide-tolerant basmati varieties, including 'Pusa Basmati 1979' and 'Pusa Basmati 1985', which are near-isogenic lines of 'Pusa Basmati 1121' and 'Pusa Basmati 1509', respectively. indianexpress.comagropages.com These varieties allow for the direct seeding of rice (DSR), a practice that conserves water and labor compared to traditional transplanting. indianexpress.comagropages.com Other tolerant varieties include CR Dhan 807 and non-basmati hybrids like Sava 134 and Sava 127. icar-nrri.inindianexpress.comvajiramandravi.com

Chickpea (Cicer arietinum)

In chickpeas, significant genetic variation for this compound tolerance exists within natural germplasm. icrisat.orgcdnsciencepub.commdpi.com Researchers have screened diverse collections of chickpea accessions and identified several genotypes with notable tolerance. icrisat.orgmdpi.com For instance, studies have identified tolerant lines such as ICC 1164, IPC 2010-81, ICC 3239, and ICC 1710. icrisat.orgmdpi.com This natural variation makes conventional breeding a feasible approach for developing herbicide-tolerant cultivars. cdnsciencepub.com The screening process allows for the rapid identification of tolerant germplasm that can be used in breeding programs to integrate the trait into agronomically superior varieties. cdnsciencepub.com The inheritance of tolerance appears to be controlled by a single dominant or partially dominant gene, simplifying the breeding process. cdnsciencepub.comicrisat.org

Sunflower (Helianthus annuus)

This compound tolerance in sunflower has been achieved through both the introgression of genes from wild populations and through mutagenesis. researchgate.netocl-journal.org The first commercial imidazolinone-tolerant sunflowers, known as 'Imisun', were developed by crossing a tolerant wild sunflower population with cultivated lines. nih.gov The tolerance in 'Imisun' is controlled by a partially dominant allele, Ahasl1-1. nih.gov

A second-generation tolerance trait, known as 'Clearfield Plus' (CLPlus), was developed through seed mutagenesis using imazapyr. nih.govheliajournal.org This trait is controlled by a different allele, Ahasl1-3, which confers a higher level of tolerance than Ahasl1-1. nih.govheliajournal.org The genetic basis for these traits is well-understood, with specific mutations identified in the Ahasl1 locus. The Ahasl1-1 allele has a C-to-T mutation in codon 205, while the Ahasl1-3 allele has a G-to-A mutation in codon 122. nih.gov These distinct alleles form the basis of different commercial herbicide tolerance technologies in sunflower. researchgate.net

Wheat (Triticum aestivum)

This compound-tolerant wheat varieties have been developed using chemical mutagenesis. oup.comscielo.br An early success involved treating the winter wheat cultivar 'Fidel' with sodium azide, which resulted in a mutant tolerant to this compound. oup.com The trait in this mutant is inherited as a single semi-dominant gene. oup.com The tolerance is due to an altered AHAS enzyme that is less inhibited by the herbicide. oup.com These non-transgenic, imidazolinone-resistant wheat cultivars are marketed under the 'Clearfield' brand. scielo.br More recently, EMS mutagenesis has been used to create mutant lines from various wheat varieties with mutations in the TaALS gene, also resulting in this compound resistance. researchgate.net Companies are continuing to develop new tolerant varieties, such as 'Goal' and 'Mukut', to provide farmers with more effective weed control options. indianexpress.comvajiramandravi.com

Table of this compound-Tolerant Crop Varieties and Their Genetic Basis

Below is an interactive table summarizing the breeding methods and genetic foundation for this compound tolerance in selected crop varieties.

| Crop | Tolerant Variety/Line | Breeding Method | Genetic Basis | Reference(s) |

| Rice | Pusa Basmati 1979 | Marker-Assisted Backcross Breeding (MABB) | Mutated AHAS allele from 'Robin' donor | indianexpress.comagropages.com |

| Pusa Basmati 1985 | Marker-Assisted Backcross Breeding (MABB) | Mutated AHAS allele from 'Robin' donor | indianexpress.comagropages.com | |

| HTM-N22 ('Robin') | Chemical Mutagenesis (EMS) | Single dominant gene; mutation in AHAS (LOC_Os02g30630) | nih.govicar-nrri.inresearchgate.net | |

| CR Dhan 807 | Marker-Assisted Backcross Breeding | Mutated AHAS allele | icar-nrri.in | |

| Chickpea | ICC 1164, IPC 2010-81 | Germplasm Screening (Natural Variation) | Natural genetic tolerance | icrisat.org |

| ICC 3239, ICC 7867 | Germplasm Screening (Natural Variation) | Natural genetic tolerance | mdpi.com | |

| Sunflower | 'Imisun' varieties | Introgression from wild population | Partially dominant allele Ahasl1-1 | nih.gov |

| 'Clearfield Plus' varieties | Chemical Mutagenesis | Partially dominant allele Ahasl1-3 | nih.govheliajournal.org | |

| Wheat | 'Fidel' Mutant | Chemical Mutagenesis (Sodium Azide) | Single semi-dominant gene for AHAS | oup.com |

| 'Goal', 'Mukut' | Mutagenesis | Mutated ALS/AHAS gene | indianexpress.comvajiramandravi.com |

Ecotoxicological Assessments and Non Target Impact of Imazethapyr

Effects on Aquatic Organisms

The presence of imazethapyr in aquatic ecosystems can affect a range of organisms, from fish to amphibians.

This compound is generally considered to be practically nontoxic to fish species. epa.gov Acute toxicity studies, typically conducted over a 96-hour period, have established the lethal concentration that causes mortality in 50% of the test population (LC50). For freshwater fish, the 96-hour LC50 values are consistently high, indicating low acute toxicity. epa.govregulations.gov For instance, studies have reported a 96-hour LC50 of 340 mg/L for Rainbow Trout (Oncorhynchus mykiss), 240 mg/L for Channel Catfish (Ictalurus punctatus), and 420 mg/L for Bluegill Sunfish (Lepomis macrochirus). epa.gov Another source indicates a 96-hour LC50 of 344 mg a.i./L for Rainbow trout, 240 mg a.i./L for Channel catfish, and 423 mg a.i./L for Bluegill sunfish. regulations.gov Chronic exposure studies on the fathead minnow (Pimephales promelas) have established a 33-day No Observed Effect Concentration (NOEC) at 97 mg a.i./L. regulations.gov

Acute Toxicity of this compound to Various Fish Species

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 340 | epa.gov |

| Channel Catfish (Ictalurus punctatus) | 96 hours | LC50 | 240 | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 420 | epa.gov |

| Sheepshead Minnow (Cyprinodon variegatus) | 96 hours | LC50 | >112 | regulations.gov |

For aquatic invertebrates, this compound is also classified as practically nontoxic. epa.gov The water flea, Daphnia magna, is a common indicator species for ecotoxicological studies. The 48-hour acute toxicity test for Daphnia magna showed an EC50 (Effective Concentration causing an effect in 50% of the population) of greater than 1000 mg/L. epa.govregulations.gov This high value suggests a low potential for acute harm to zooplankton communities from this compound exposure.

Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Water Flea (Daphnia magna) | 48 hours | EC50 | >1000 | epa.govregulations.gov |

Studies on amphibians have revealed that this compound can have lethal and sublethal effects, particularly during larval stages. Research on Montevideo tree frog (Hypsiboas pulchellus) tadpoles exposed to a commercial formulation of this compound reported 96-hour LC50 values of 1.49 mg/L for tadpoles at Gosner stage 25 and 1.55 mg/L for those at Gosner stage 36. researchgate.netnih.gov For Leptodactylus latinasus tadpoles, the 96-hour LC50 values were found to be 1.01 mg/L for Gosner stage 25 and 0.29 mg/L for Gosner stage 36. nih.gov